REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[Br:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][C:13](Cl)=[O:14].[CH2:16]=[CH2:17]>C(Cl)Cl>[Br:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:7]=1[CH2:12][C:13](=[O:14])[CH2:17][CH2:16]2 |f:0.1.2.3|
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Name
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|
Quantity
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83.5 g
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Type
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reactant
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Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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1.8 L
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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200 mL
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Type
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reactant
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Smiles
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BrC1=C(C=CC=C1)CC(=O)Cl
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Name
|
|
Quantity
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50 g
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Type
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reactant
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Smiles
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C=C
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Name
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ice water
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Quantity
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500 mL
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Type
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reactant
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Smiles
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Type
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CUSTOM
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Details
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After stirring for 30 minutes at 0°-+5° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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did not exceed +10° C
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Type
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STIRRING
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Details
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The mixture was stirred for a further 2 hours at 20°-+25° C
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Duration
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2 h
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Type
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CUSTOM
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Details
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the phases were separated
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with 250 ml of methylene chloride
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |